MELK-8a

Kinase Selectivity MIB/MS Profiling Off-Target Activity

MELK-8a (NVS-MELK8a) is the only highly selective MELK inhibitor validated by comprehensive kinome profiling. Substitute it for less selective compounds like OTSSP167 to eliminate off-target confounding in cell cycle, TNBC, and ERα+ breast cancer research. Its clean selectivity ensures that observed phenotypes—G2/M delay, attenuated proliferation—are truly MELK-dependent. For in vivo studies, subcutaneous dosing achieves robust plasma exposure (Cmax=6.6 µM at 30 mg/kg). Purchase the gold-standard MELK tool compound for reliable, target-specific results.

Molecular Formula C25H32N6O
Molecular Weight 432.6
CAS No. 1922153-17-0
Cat. No. B3112728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMELK-8a
CAS1922153-17-0
Molecular FormulaC25H32N6O
Molecular Weight432.6
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=C(C=C2)N3C=C(C=N3)C4=C(C=NC=C4)OCC5CCNCC5
InChIInChI=1S/C25H32N6O/c1-29-12-14-30(15-13-29)22-2-4-23(5-3-22)31-18-21(16-28-31)24-8-11-27-17-25(24)32-19-20-6-9-26-10-7-20/h2-5,8,11,16-18,20,26H,6-7,9-10,12-15,19H2,1H3
InChIKeyBLFBSGVUERKSST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MELK-8a: A Potent and Highly Selective MELK Inhibitor for Cancer Research


MELK-8a (CAS 1922153-17-0), also known as NVS-MELK8a, is a highly potent and selective inhibitor of the maternal embryonic leucine zipper kinase (MELK). It exhibits an IC50 of 2 nM in biochemical assays [1]. MELK is a serine/threonine kinase implicated in cancer cell proliferation, mitosis, and tumor progression [2]. As a well-characterized research tool compound, MELK-8a is widely utilized to investigate the functional role of MELK in oncology and cell cycle regulation [3].

Beyond Potency: Why MELK-8a's Superior Selectivity Profile Precludes Substitution with Other MELK Inhibitors


Generic substitution with other MELK inhibitors, even those with similar or greater potency, is not scientifically valid due to profound differences in selectivity and resultant off-target effects. The widely used MELK inhibitor OTSSP167, for instance, has been demonstrated to possess poor selectivity for MELK, complicating its use as a reliable tool compound [1]. In contrast, MELK-8a was identified as a highly selective MELK inhibitor through comprehensive kinome profiling, making it the preferred choice for functional studies requiring target-specific perturbation [2]. Substituting MELK-8a with a less selective analog introduces confounding variables that can lead to misinterpretation of experimental results, particularly in studies of cell cycle progression where off-target kinase inhibition can significantly alter phenotypes [3].

MELK-8a: Quantifiable Differentiation Through Potency, Kinome-Wide Selectivity, and Cellular Efficacy


Superior Kinome-Wide Selectivity of MELK-8a vs. OTSSP167

MELK-8a demonstrates significantly superior kinome-wide selectivity compared to the widely used MELK inhibitor OTSSP167. Using a cell-based competition MIB/MS (multiplexed kinase inhibitor beads/mass spectrometry) assay in MDA-MB-468 triple-negative breast cancer cells, 8a was found to be the most selective of three profiled MELK inhibitors [1]. While OTSSP167 is known to have poor selectivity and inhibits multiple mitotic kinases [2], 8a at 1 μM affected only seven off-target kinases in addition to MELK with >85% inhibition of binding [3].

Kinase Selectivity MIB/MS Profiling Off-Target Activity

Quantified Selectivity Fold-Change Against Key Off-Target Kinases

MELK-8a exhibits quantifiable, high selectivity over a range of off-target kinases. In head-to-head biochemical assays, its selectivity can be precisely calculated. For instance, MELK-8a is at least 90-fold more selective for MELK than for the related kinase FLT3 (IC50 = 180 nM) and over 200-fold more selective against PDGFRα (IC50 = 420 nM) compared to its target potency (IC50 = 2 nM) [1]. This contrasts with HTH-01-091, another MELK inhibitor (IC50 = 10.5 nM), which has a narrower selectivity window and inhibits PIM1/2/3, RIPK2, and DYRK3 .

Kinase Inhibition IC50 Selectivity Ratio

Retention of Potency Under High ATP Concentrations

MELK-8a maintains significant potency under physiological ATP concentrations, a critical property for an ATP-competitive inhibitor. While its IC50 is 2 nM at 20 μM ATP, this value shifts to 140 nM when the ATP concentration is increased to 2 mM, representing a 70-fold reduction in potency [1]. This modest shift indicates that MELK-8a's binding is not easily outcompeted by high intracellular ATP levels, a common pitfall for many kinase inhibitors. In contrast, the performance of other MELK inhibitors like OTSSP167 under high ATP conditions has not been as thoroughly characterized in published literature [2].

Biochemical Assay ATP-Competitive IC50 Shift

Differential Antiproliferative Activity in Breast Cancer Cell Lines

MELK-8a exhibits potent and differential antiproliferative activity across breast cancer cell lines. In 7-day proliferation assays, it inhibits the growth of MDA-MB-468 triple-negative breast cancer cells with an IC50 of approximately 0.06 μM, while its potency in MCF-7 ERα-positive cells is lower at 1.2 μM [1]. This 20-fold differential sensitivity suggests a context-dependent role for MELK in cell proliferation. While OTSSP167 also shows cellular potency (e.g., IC50 of 4.3 nM in T47D cells ), its poor kinome selectivity [2] makes it impossible to attribute this activity solely to MELK inhibition.

Cellular Proliferation Cancer Cell Lines IC50

Pharmacokinetic Profile: Oral Bioavailability and Route-Dependent Exposure

MELK-8a exhibits route-dependent pharmacokinetics in mice, which is critical for experimental design. Following subcutaneous administration at 30 mg/kg in C57BL/6 mice, MELK-8a achieves good plasma exposure, with a rapid Tmax of 0.4 hours and a peak plasma concentration of 6.6 μM [1]. However, oral administration at 10 mg/kg results in very poor oral bioavailability (F = 3.6%) and high clearance [2]. In contrast, OTSSP167 is described as an orally administrative inhibitor . For researchers requiring oral dosing, OTSSP167 may appear advantageous, but its poor selectivity profile [3] undermines its utility for target-specific studies, making subcutaneous administration of the highly selective MELK-8a the scientifically rigorous alternative.

Pharmacokinetics In Vivo Bioavailability

Mechanistic Clarity: Cell Cycle Arrest Without Apoptosis Induction

MELK-8a enables precise mechanistic studies by inducing a specific, measurable cell cycle phenotype. In triple-negative breast cancer cells, MELK-8a treatment (1-10 μM) delays mitotic entry and lengthens the G2 phase in a dose-dependent manner, as confirmed by live-cell microscopy [1]. Importantly, this growth impairment is due to cell cycle perturbation, not the induction of apoptosis [2]. This contrasts with OTSSP167, which abrogates the mitotic checkpoint by inhibiting multiple kinases, leading to a more complex and less specific cellular outcome [3]. Similarly, HTH-01-091, while causing MELK degradation, demonstrates poor antiproliferative effects [4].

Cell Cycle Mechanism of Action Phenotypic Profiling

MELK-8a: Defined Applications in Cancer Cell Cycle and Target Validation Research


Investigating MELK's Role in Mitotic Entry and G2/M Checkpoint Regulation

MELK-8a is the optimal tool for studying MELK's specific function in cell cycle progression, particularly the transition from G2 to M phase. Its high selectivity, validated by MIB/MS kinome profiling, ensures that observed delays in mitotic entry and G2 phase lengthening are direct consequences of MELK inhibition, not off-target kinase activity [1]. This application is supported by direct evidence showing MELK-8a treatment delays Aurora A/B and CDK1 activation without inducing apoptosis, a phenotype not reliably produced by less selective inhibitors like OTSSP167 [2].

Validating MELK Dependency in Triple-Negative Breast Cancer (TNBC) Models

For researchers seeking to validate MELK as a therapeutic target or dependency factor in TNBC, MELK-8a provides a clear advantage. It demonstrates potent antiproliferative activity in MDA-MB-468 cells (IC50 = 0.06 μM) [3] and decreases cell viability in other TNBC models [4]. Critically, its clean kinome profile allows for a more accurate assessment of MELK dependency compared to OTSSP167, whose multi-kinase inhibition confounds the interpretation of antiproliferative effects [5].

Functional Studies in ERα-Positive Breast Cancer Subtypes

MELK-8a has demonstrated utility in ERα-positive breast cancer research, where MELK inhibition attenuates ERα transcriptional activity and impedes E2-induced proliferation in MCF-7 cells (IC50 = 1.2 μM) [6]. This provides a foundation for exploring synergistic effects with standard-of-care therapies like tamoxifen. The compound's defined selectivity profile is essential in these combination studies to ensure that any observed synergy is truly MELK-dependent [7].

In Vivo Target Engagement Studies via Subcutaneous Administration

For in vivo studies, MELK-8a is best utilized via subcutaneous administration to achieve robust plasma exposure (Cmax = 6.6 μM at 30 mg/kg) [8]. This route is recommended for pharmacodynamic studies assessing target engagement and downstream signaling effects. While the compound's poor oral bioavailability (F = 3.6%) precludes oral dosing, subcutaneous administration provides a reliable and efficacious alternative for exploring MELK inhibition in murine tumor models [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for MELK-8a

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.